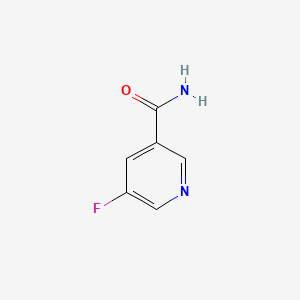

5-Fluoronicotinamide

Description

Historical Context of Nicotinamide (B372718) Analogue Research

The journey into understanding nicotinamide analogues is intrinsically linked to the discovery and study of Nicotinamide Adenine (B156593) Dinucleotide (NAD). The timeline of NAD research began in 1906 with its discovery by Arthur Harden and William John Young. aboutnad.com Subsequent milestones include Hans von Euler-Chelpin and Arthur Harden's Nobel Prize-winning work on fermentation in 1929, and Otto Heinrich Warburg's demonstration of NAD's function in fermentation reactions in 1936. aboutnad.com A critical discovery came in 1938 when Conrad Elvehjem identified the first vitamin precursors of NAD. aboutnad.com Later, in 1958, Jack Preiss and Philip Handler uncovered the pathway for converting nicotinic acid into NAD. aboutnad.com

As the understanding of NAD's role as a critical redox cofactor in cell metabolism grew, so did the interest in its precursors and analogues. beilstein-journals.orgresearchgate.net Nicotinic acid and nicotinamide have long been known as vitamin B3 supplements capable of restoring NAD+ levels. beilstein-journals.org More recently, other precursors like nicotinamide riboside (NR+) and nicotinamide mononucleotide (NMN) have become subjects of intense research as orally available supplements to boost NAD+ levels. beilstein-journals.orgmdpi.com

The synthesis and study of analogues and derivatives of these precursors became crucial for several reasons: to understand their role in biochemical processes, to develop the next generation of supplements, and to create novel drug candidates. beilstein-journals.org The chemical manipulation of these molecules, such as the synthesis of 5-Fluoronicotinamide, represents a strategic effort to modulate their biological activity for therapeutic purposes. ontosight.aibeilstein-journals.org The development of NAD+ analogs, sometimes involving the replacement of the adenine moiety with other nucleobases like guanine (B1146940) or hypoxanthine, further expanded the research field, aiming to create tools for studying NAD-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). researchgate.net

Significance of Fluorine Substitution in Pyridine (B92270) Derivatives for Biological Activity

The introduction of fluorine into pyridine derivatives, such as in the creation of this compound, is a well-established strategy in medicinal chemistry to enhance biological activity. ontosight.aiacs.org The unique properties of the fluorine atom can profoundly alter a molecule's chemical and physical characteristics, which in turn affects its biological function. ontosight.aimdpi.com

Key effects of fluorine substitution include:

Altered Physicochemical Properties : Fluorine's high electronegativity can significantly impact a compound's reactivity, stability, and binding interactions. ontosight.aivulcanchem.com The presence of a fluorine atom can influence a molecule's lipophilicity, which affects how it partitions into cell membranes and interacts with hydrophobic pockets in proteins or enzymes. mdpi.comnih.gov

Enhanced Metabolic Stability : Fluorine can be strategically placed to block sites on a molecule that are susceptible to metabolic oxidation by enzymes in the body. mdpi.com This can increase the compound's half-life and bioavailability.

Modulation of Biological Activity : The substitution of hydrogen with fluorine, the smallest halogen, allows the modified molecule to still fit into receptor pockets while potentially altering binding affinity and selectivity. mdpi.comnih.gov The position of the fluorine atom on an aromatic ring can be a determining factor for receptor selectivity. nih.gov Fluorine-containing compounds often exhibit unique and sometimes unpredictable biological activities due to their electronic properties and ability to mimic hydrogen. acs.org This strategy has been successfully employed in the development of pharmaceuticals and agrochemicals. acs.orgontosight.ai For example, fluorinated pyridine Schiff bases have been synthesized and evaluated for their antifungal activity, where the number and position of fluorine atoms were found to modulate their biological properties. nih.gov

This strategic use of fluorine is central to the design of many modern therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Current Research Landscape and Future Directions for this compound Studies

The unique properties conferred by the fluorine atom have positioned this compound and its derivatives as valuable compounds in various research areas. The current landscape is characterized by its exploration as a modulator of key cellular processes and as a building block for complex therapeutic agents.

Current Research Applications:

Enzyme Inhibition: this compound has shown potential as an enzyme inhibitor, capable of binding to the active sites of specific enzymes to affect metabolic pathways. This makes it a useful tool for biochemical studies. For instance, derivatives of this compound have been developed as selective inhibitors of Histone Deacetylase 6 (HDAC6), a target for treating heart diseases, neurodegeneration, and cancer. acs.org

Cancer Research: The compound serves as a key intermediate in the synthesis of Sotorasib (AMG 510), a covalent inhibitor of the KRAS G12C mutant protein, which is implicated in several solid tumors like non-small cell lung cancer. chemicalbook.comchemicalbook.comacs.org Additionally, nicotinamide analogues are known to be involved with Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that function through synthetic lethality in cancers with DNA repair defects. google.comnih.gov Research has explored combining PARP inhibitors with fluoropyrimidines like 5-fluorouracil (B62378) in cancer therapy. nih.govasco.org

PET Imaging: Radio-labeled versions of nicotinamide derivatives are being developed as Positron Emission Tomography (PET) imaging agents. nih.gov Specifically, 18F-labeled fluoronicotinamide derivatives have been synthesized for the detection of malignant melanoma. nih.govacs.orgnih.gov These agents show high tumor uptake and rapid clearance, providing excellent contrast for imaging primary and metastatic melanoma. nih.govacs.orgnih.gov

Future Directions:

The ongoing exploration of this compound and its derivatives points toward several promising future directions. Research is focused on refining their pharmacological profiles and efficacy in various disease models. ontosight.ai One of the most significant emerging areas is the development of "theranostics," which combines therapeutic and diagnostic capabilities in a single agent. Radioiodinated fluoronicotinamide-benzamide derivatives have been evaluated as potential theranostic agents for melanoma, demonstrating the feasibility of this approach. mdpi.com

Future studies will likely continue to build upon the existing foundation, aiming to:

Develop more selective and potent enzyme inhibitors for a range of diseases. acs.org

Expand the use of fluoronicotinamide-based PET tracers for the diagnosis and staging of various cancers and for monitoring therapeutic response. nih.govresearchgate.netdntb.gov.ua

Design novel covalent inhibitors for other challenging cancer targets, using this compound as a key structural component.

The versatility and favorable biochemical properties of this compound ensure it will remain a compound of significant interest in medicinal chemistry and molecular imaging for the foreseeable future. ontosight.airesearchgate.net

Data Tables

Table 1: Investigational Applications of this compound Derivatives

| Research Area | Specific Application | Key Findings | Reference(s) |

|---|---|---|---|

| Oncology | Intermediate for KRAS G12C inhibitor (Sotorasib) | Essential building block for a targeted cancer therapy. | chemicalbook.com, chemicalbook.com, acs.org |

| HDAC6 Inhibition | Novel this compound derivatives act as selective HDAC6 inhibitors for potential heart disease treatment. | acs.org | |

| PARP Inhibition | Nicotinamide analogues are linked to PARP inhibitors, a major class of anticancer drugs. | google.com, google.com, nih.gov | |

| Medical Imaging | PET Imaging Agent for Melanoma | 18F-labeled derivatives show high tumor uptake and excellent image contrast. | nih.gov, acs.org, nih.gov |

| Theranostics | Melanin-Targeting Agent | 131I-labeled fluoronicotinamide-benzamide shows potential for both diagnosing and treating melanoma. | mdpi.com |

| Biochemical Research | Enzyme Inhibition Studies | Acts as an inhibitor for specific enzymes, valuable for studying metabolic pathways. | |

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDSJMZGWCQCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220255 | |

| Record name | Nicotinamide, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-58-6 | |

| Record name | 5-Fluoro-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoronicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinamide, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoronicotinamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B93DSJ8ZR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 5 Fluoronicotinamide

Advanced Synthetic Routes for 5-Fluoronicotinamide

The preparation of this compound can be approached through various advanced synthetic methodologies that offer precision and control over the molecular structure. These routes include transition-metal-catalyzed reactions and regioselective functionalization techniques, which are critical for installing the fluorine atom at the desired C5 position of the pyridine (B92270) ring.

Palladium-catalyzed reactions are powerful tools for constructing complex molecules and have been applied to the synthesis of heterocyclic compounds. rsc.org While direct palladium-catalyzed C-H fluorination is challenging, these catalysts are instrumental in strategies involving cross-coupling reactions. For instance, a common approach involves the use of a pre-functionalized pyridine ring, where a palladium catalyst facilitates the formation of key carbon-carbon or carbon-heteroatom bonds.

Methodologies such as palladium-catalyzed carbonylation can be employed to build the nicotinamide (B372718) structure. A three-component carbonylative reaction using a palladium catalyst has been successfully used to synthesize 5-trifluoromethyl-1,2,4-triazoles, demonstrating the utility of this approach in creating complex heterocycles from simple precursors. rsc.org A similar strategy could be envisioned for this compound synthesis, potentially starting from a fluorinated pyridine precursor. Furthermore, palladium-catalyzed coupling reactions are used in the synthesis of derivatives, such as in the creation of aryl/heteroaryl adenine-modified NAD+ analogues, where palladium mediates the substitution on the adenine (B156593) ring. uea.ac.uk

Achieving regioselectivity in the functionalization of pyridines is a significant chemical challenge due to the intrinsic electronic properties of the ring, which can hinder functionalization at the meta-position (C3 and C5). nih.gov The direct C-H functionalization of simple pyridines often suffers from poor regioselectivity, yielding a mixture of isomers. rptu.de

To overcome this, several strategies have been developed:

Temporary Dearomatization: This approach involves the temporary conversion of the pyridine into a more reactive, non-aromatic intermediate. This intermediate can then undergo regioselective electrophilic functionalization before re-aromatization restores the pyridine ring. This strategy has been used to introduce difluoromethyl groups at specific sites on the pyridine ring. nih.govuni-muenster.de

Use of Pre-functionalized Substrates: A more straightforward method involves starting with a pyridine ring that already contains substituents directing the reaction to the desired position. For example, the total synthesis of (+)-floyocidin B utilized a 4,5-regioselective functionalization strategy starting with 2-chloropyridines. mdpi.com The synthesis of this compound itself was historically achieved from 5-aminonicotinic acid via the Balz-Schiemann reaction. acs.org Modern approaches might involve the selective halogen-metal exchange of a polyhalogenated pyridine, such as 2-chloro-4,5-dibromopyridine, to introduce functionality specifically at the C5 position. mdpi.com

The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging requires efficient and rapid synthetic methods. Fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide, and several this compound derivatives have been developed as PET imaging agents. acs.orgresearchgate.net

The most common method for introducing ¹⁸F is through a direct, one-step nucleophilic aromatic substitution (SNAr) reaction. acs.orgresearchgate.net In this process, a precursor molecule containing a good leaving group (such as chloro, bromo, or trimethylammonium) at the position to be fluorinated is reacted with K[¹⁸F]F. researchgate.netresearchgate.net

A prominent example is the synthesis of [¹⁸F]MEL050, a radiotracer for imaging melanoma. researchgate.netansto.gov.au This compound is prepared by reacting its chloro-precursor with K[¹⁸F]F-Kryptofix® 222 in DMSO at high temperature. ansto.gov.au Another strategy involves the synthesis of a prosthetic group, which is a small, radiolabeled molecule that can then be attached to a larger biomolecule. nih.govnih.gov For example, [¹⁸F]FNEM, a thiol-specific prosthetic group, is synthesized in a one-pot, two-step process involving the initial ¹⁸F incorporation followed by amidation. nih.govnih.gov

Table 1: Examples of Radiosynthesis of Fluoronicotinamide Derivatives

| Radiotracer/Prosthetic Group | Precursor | Reaction Conditions | Radiochemical Yield (RCY) |

|---|---|---|---|

| [¹⁸F]MEL050 | 6-chloro-N-[2-(diethylamino)ethyl]nicotinamide | K[¹⁸F]F-Kryptofix® 222, DMSO, 170°C, 5 min | 40–46% (non-decay corrected) ansto.gov.au |

| [¹⁸F]IFNABZA | N-(4-((2-(diethylamino)ethyl)carbamoyl)-3-methoxyphenyl)-5-fluoronicotinamide (stannane precursor for radioiodination) | Radioiododethallation method | Acceptable mdpi.com |

| [¹⁸F]FNEM | N,N,N-Trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium | Nucleophilic displacement | 26 ± 5% (decay uncorrected) nih.gov |

Regioselective Functionalization Approaches

Design and Preparation of this compound Derivatives

Starting from the this compound core, numerous derivatives have been designed and synthesized to modulate biological activity, improve pharmacokinetic properties, or enable specific targeting for imaging or therapeutic purposes. These modifications can be made to the central nicotinamide ring or the amide side chain.

Altering the substitution pattern on the pyridine ring of this compound can lead to new compounds with distinct properties. The electron-withdrawing nature of the fluorine atom at the C5 position can stabilize the pyridine ring against electrophilic attack while influencing the reactivity of other positions. vulcanchem.com

Examples of core modifications include:

Additional Halogenation: The introduction of other halogen atoms, such as chlorine, can produce compounds like N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide. In such derivatives, the chlorine atoms can serve as handles for further nucleophilic substitution reactions.

Amino Group Substitution: The synthesis of compounds like 6-Amino-5-fluoronicotinamide introduces a nucleophilic amino group to the ring. vulcanchem.com The position of this amino group is critical, as it can significantly influence the molecule's ability to interact with biological targets, such as NAD(P)+ dependent enzymes. vulcanchem.com The use of trihalogenated pyridines as starting materials provides a versatile platform for creating such orthogonally functionalized derivatives, allowing for selective reactions at different positions on the ring. mdpi.com

The amide side chain of this compound is a frequent site for derivatization, allowing for the attachment of various functional groups, linkers, or targeting moieties. This is a common strategy in the development of imaging agents. mdpi.comnih.gov

Key derivatization approaches include:

Amine Conjugation: The amide can be formed from a substituted amine, introducing new functionality. In the melanoma imaging agent [¹⁸F]MEL050, a diethylaminoethyl group is attached to the amide nitrogen. researchgate.net This modification is crucial for the molecule's biological targeting and pharmacokinetic profile.

Linker Attachment: The nicotinamide can be tethered to other molecular scaffolds via linkers. In the synthesis of PET agents for MDM2, 6-fluoronicotinic acid was coupled to linkers such as a PEG₃ chain or a propyl chain, which were then conjugated to the RG7388 inhibitor. nih.gov

Prosthetic Group Conjugation: As a prosthetic group, a fluoronicotinamide derivative can be attached to larger biomolecules like peptides. For instance, [¹⁸F]FNEM was conjugated to [Cys⁴⁰]-exendin-4 to create an imaging agent for insulinomas by targeting the glucagon-like peptide 1 receptor (GLP-1R). nih.govnih.gov

Table 2: Examples of Side Chain Derivatization of Fluoronicotinamides

| Core Moiety | Attached Side Chain / Linker | Resulting Derivative Class | Purpose |

|---|---|---|---|

| This compound | Benzamide (B126) moiety via amide linkage | Benzamide Derivatives (e.g., ¹³¹I-IFNABZA) | Melanin-targeting imaging agent mdpi.com |

| 6-Fluoronicotinamide | PEG₃ or Propyl linker attached to RG7388 | MDM2 Inhibitor Conjugates | PET imaging of MDM2 nih.gov |

| 6-Fluoronicotinamide | N-(2-aminoethyl)maleimide | Thiol-reactive prosthetic group ([¹⁸F]FNEM) | Radiolabeling of thiol-containing biomolecules (e.g., peptides) nih.govnih.gov |

| 6-Fluoronicotinamide | Diethylaminoethyl group | Nicotinamide-based radiotracer ([¹⁸F]MEL050) | Melanin-targeting PET imaging researchgate.net |

Synthesis of Halo-Substituted this compound Analogues

The introduction of halogen atoms onto the this compound scaffold is a key strategy for modulating the molecule's physicochemical properties and biological activity. Synthetic routes to halo-substituted analogues, particularly chloro, iodo, and bromo derivatives, involve a variety of chemical transformations, ranging from direct halogenation to multi-step sequences starting from functionalized pyridine precursors.

Chloro-Substituted Analogues

The synthesis of chloro-substituted this compound derivatives has been extensively explored, primarily focusing on the preparation of dichlorinated analogues which serve as crucial intermediates in the synthesis of more complex molecules. google.comgoogle.comgoogle.com

A common precursor for these syntheses is 2,6-dichloro-5-fluoro-3-cyanopyridine. This compound can be converted to 2,6-dichloro-5-fluoronicotinamide (B46746) through hydrolysis using concentrated sulphuric acid. google.comgoogle.com For instance, stirring a suspension of 2,6-dichloro-5-fluoro-3-cyanopyridine in concentrated sulphuric acid at 60°C yields the desired 2,6-dichloro-5-fluoronicotinamide. google.com

An alternative pathway to 2,6-dichloro-5-fluoronicotinamide involves a multi-step process starting from the condensation of ethyl fluoroacetate (B1212596) with ethyl formate, followed by reaction with malonamide (B141969) to produce 2,6-dihydroxy-3-cyano-5-fluoropyridine. google.com This intermediate is then chlorinated, typically using a combination of phosphorus oxychloride and phosphorus pentachloride, to yield 2,6-dichloro-3-cyano-5-fluoropyridine. google.com Subsequent hydrolysis of the cyano group furnishes the final amide product. google.com

The synthesis of 2-chloro-5-fluoronicotinamide (B1315167) has also been reported, starting from the corresponding 2,6-dichloro-5-fluoronicotinamide. google.com

| Product | Starting Material | Key Reagents/Conditions | Reference |

| 2,6-Dichloro-5-fluoronicotinamide | 2,6-Dichloro-5-fluoro-3-cyanopyridine | conc. Sulphuric acid, 60°C | google.comgoogle.com |

| 2,6-Dichloro-3-cyano-5-fluoropyridine | 2,6-Dihydroxy-3-cyano-5-fluoropyridine | Phosphorus oxychloride, Phosphorus pentachloride | google.com |

| 2-Chloro-5-fluoronicotinonitrile | 2-Chloro-5-fluoronicotinaldehyde | Hydroxylamine hydrochloride, 1,1'-Carbonyldiimidazole | chemicalbook.com |

Iodo-Substituted Analogues

The introduction of iodine into this compound analogues has been achieved through methods involving direct iodination of activated precursors and through coupling reactions. These iodinated compounds are of particular interest as potential radiotracers and theranostic agents. mdpi.com

One notable example is the synthesis of an iodo-substituted benzamide conjugate of 6-fluoronicotinamide. mdpi.com The synthesis begins with the iodination of 4-amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. This reaction is carried out using iodine monochloride in methanol (B129727) with calcium carbonate to yield 4-amino-N-(2-(diethylamino)ethyl)-5-iodo-2-methoxybenzamide. mdpi.com This iodinated intermediate is then coupled with 5-fluoropyridine-2-carboxylic acid, which is first activated by thionyl chloride. The coupling reaction, performed in anhydrous THF with potassium carbonate, results in the formation of N-(4-((2-(diethylamino)ethyl)carbamoyl)-2-iodo-5-methoxyphenyl)-6-fluoronicotinamide. mdpi.com This multi-step process highlights a strategy where the iodine atom is introduced onto a separate aromatic ring that is subsequently linked to the fluoronicotinamide core.

Another relevant approach, though not directly producing a nicotinamide, is the synthesis of 5-iodo-2-[¹⁸F]fluoropyridine, which can be conjugated with various molecules. researchgate.net This method underscores the feasibility of incorporating iodine onto the pyridine ring itself, which could be adapted for the synthesis of direct iodo-analogues of this compound.

| Product | Starting Material | Key Reagents/Conditions | Reference |

| 4-Amino-N-(2-(diethylamino)ethyl)-5-iodo-2-methoxybenzamide | 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | Iodine monochloride, CaCO₃, Methanol | mdpi.com |

| N-(4-((2-(diethylamino)ethyl)- carbamoyl)-2-iodo-5-methoxyphenyl)-6-fluoronicotinamide | 5-Fluoropyridine-2-carboxylic acid and 4-amino-N-(2-(diethylamino)ethyl)-5-iodo-2-methoxybenzamide | 1. Thionyl chloride; 2. Potassium carbonate, THF | mdpi.com |

| 5-Iodo-1,4-disubstituted-1,2,3-triazoles | Organic azide, Terminal alkyne | Copper(II) perchlorate, Sodium iodide | nih.gov |

Bromo-Substituted Analogues

While specific syntheses for bromo-substituted this compound analogues are not as extensively detailed in the literature as their chloro-counterparts, established methods for aromatic and heterocyclic bromination provide viable routes. Electrophilic aromatic bromination is a common strategy. mdpi.com

For instance, N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds and could be applied to this compound or its precursors. organic-chemistry.org The reaction conditions can be tuned, often using an acid catalyst, to achieve regioselective bromination. organic-chemistry.org Another potent brominating agent is tribromoisocyanuric acid, which is effective for moderately deactivated arenes, a category that could include this compound, in trifluoroacetic acid at room temperature. organic-chemistry.org

The synthesis of bromo-substituted oxazoles has been reported using NBS in THF, demonstrating the utility of this reagent for halogenating five-membered heterocycles, a reaction principle that can be extended to pyridine rings. mdpi.com Furthermore, a process for preparing 5-bromo-1,3-dichloro-2-fluoro-benzene involves the bromination of 2,4-dichloro-3-fluoro-aniline, showcasing a pathway to bromo-fluoro-substituted aromatics that could serve as precursors. google.com

| General Reaction | Reagent | Substrate Type | Reference |

| Aromatic Bromination | N-Bromosuccinimide (NBS) | Activated/Deactivated Arenes | organic-chemistry.org |

| Aromatic Bromination | Tribromoisocyanuric acid | Moderately Deactivated Arenes | organic-chemistry.org |

| Heterocycle Bromination | N-Bromosuccinimide (NBS) | Dimethoxy oxazole | mdpi.com |

Molecular Mechanisms of Action and Biochemical Interactions of 5 Fluoronicotinamide

Enzymatic Inhibition Studies of 5-Fluoronicotinamide and its Derivatives

The introduction of a fluorine atom into the nicotinamide (B372718) structure can alter the compound's stability, lipophilicity, and its ability to engage in biochemical reactions, making it a subject of extensive research. ontosight.ai

Histone Deacetylase (HDAC) Inhibition, Specifically HDAC6

Recent studies have highlighted the potential of this compound derivatives as selective inhibitors of histone deacetylase 6 (HDAC6). nih.govacs.org HDACs are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones and other non-histone proteins. nih.govacs.org While many HDAC inhibitors are non-specific and can lead to significant side effects, the development of selective inhibitors for specific HDAC isoforms like HDAC6 is a promising therapeutic strategy. nih.govacs.org

HDAC6 is a unique, primarily cytoplasmic enzyme with two catalytic domains, involved in various cellular processes such as cell proliferation, survival, and motility. nih.gov Its selective inhibition is associated with reduced cytotoxicity compared to pan-HDAC inhibitors. nih.govacs.org A series of novel this compound derivatives have been developed and tested for their ability to selectively inhibit HDAC6. nih.govacs.org For instance, one such derivative, compound I-8B, which incorporates a 5-fluoropyridinehydroxamic acid warhead, is believed to have a better safety profile due to the electron-withdrawing properties of the pyridine (B92270) and fluorine, which reduce the likelihood of forming reactive metabolites. researchgate.net

The inhibitory activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. The table below presents the HDAC6 IC50 values for representative this compound derivatives from a recent patent application.

| Compound Example | HDAC6 IC50 (nM) |

| I-1 | 3.5 |

| I-2 | 2.5 |

| I-3 | 3.4 |

| I-4 | 1.9 |

| I-5 | 2.4 |

| I-6 | 1.8 |

| I-7 | 1.7 |

| I-8 | 1.1 |

| I-9 | 1.2 |

| I-10 | 1.1 |

| I-11 | 1.4 |

| I-12 | 1.2 |

| I-13 | 1.2 |

| I-14 | 1.4 |

| I-15 | 1.5 |

| I-16 | 1.5 |

| I-17 | 1.6 |

| I-18 | 1.7 |

| I-19 | 1.8 |

| I-20 | 2.1 |

| I-21 | 2.5 |

| I-22 | 2.6 |

| I-23 | 2.8 |

| I-24 | 3.2 |

| I-25 | 3.7 |

| I-26 | 3.9 |

| I-27 | 4.4 |

| I-28 | 5.2 |

| I-29 | 6.1 |

| I-30 | 7.3 |

| I-31 | 8.8 |

| I-32 | 10 |

| I-33 | 12 |

| I-34 | 14 |

| I-35 | 17 |

| I-36 | 21 |

| I-37 | 25 |

| I-38 | 30 |

| I-39 | 36 |

| I-40 | 43 |

| I-41 | 52 |

| I-42 | 62 |

| I-43 | 74 |

| I-44 | 89 |

| I-45 | 107 |

| I-46 | 128 |

| I-47 | 154 |

| I-48 | 185 |

| I-49 | 222 |

| I-50 | 266 |

| I-51 | 319 |

| I-52 | 383 |

| I-53 | 460 |

| I-54 | 552 |

| I-55 | 662 |

| I-56 | 794 |

| I-57 | 953 |

| I-58 | 1144 |

| I-59 | 1373 |

| I-60 | 1648 |

| I-61 | 1977 |

| I-62 | 2372 |

| I-63 | 2846 |

| I-64 | 3415 |

| I-65 | 4098 |

| I-66 | 4918 |

| I-67 | 5902 |

| I-68 | 7082 |

| I-69 | 8498 |

| I-70 | 10198 |

| Data sourced from a patent application by Tenaya Therapeutics Inc. acs.org |

Inhibition of Microbial Growth and Bacterial Metabolism

This compound has demonstrated notable antimicrobial properties, particularly against various bacterial species. nih.govasm.org Research has shown its ability to inhibit the growth of Streptococcus species, Staphylococcus aureus, and Escherichia coli. nih.govasm.org The mechanism of action is believed to involve the disruption of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a crucial pathway for bacterial metabolism and survival. vulcanchem.com

Studies have indicated that this compound can inhibit the growth of Streptococcus sp. by more than 50% at a concentration of 0.5 µg/ml. nih.govasm.org This inhibition can be reversed by nicotinic acid, further supporting the hypothesis that it acts as an antagonist in the NAD+ synthesis pathway. nih.govasm.org The compound is thought to be metabolized into a fraudulent analog of a key coenzyme, thereby disrupting essential metabolic processes. vulcanchem.com

The table below summarizes the inhibitory effects of this compound and its related compound, 5-fluoronicotinic acid, on different bacterial species.

| Compound | Bacterium | Inhibitory Concentration (µg/ml) for >50% Growth Inhibition |

| This compound | Streptococcus sp. | 0.5 |

| 5-Fluoronicotinic Acid | Streptococcus sp. | 0.05 |

| This compound | Staphylococcus aureus | - |

| 5-Fluoronicotinic Acid | Staphylococcus aureus | - |

| This compound | Escherichia coli | - |

| 5-Fluoronicotinic Acid | Escherichia coli | - |

| This compound | Lactobacillus plantarum | - |

| 5-Fluoronicotinic Acid | Lactobacillus plantarum | - |

| Data from Streightoff, F. (1963). Inhibition of bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. J. Bacteriol., 85, 42-48. nih.govasm.org |

Potential Interactions with Other Metabolic Enzymes

The structural similarity of this compound to nicotinamide suggests potential interactions with a wide range of NAD(P)+-dependent metabolic enzymes. vulcanchem.com The fluorine atom at the 5-position can influence its binding affinity to these enzymes. vulcanchem.com For example, it is proposed that this compound could be metabolically activated to a fluorinated NADP+ analog, which could then target enzymes like 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. vulcanchem.com

Furthermore, research on the anticancer drug 5-fluorouracil (B62378) (5-FU), which shares a fluorine substitution, provides insights into potential enzymatic targets. 5-FU is known to be metabolized into compounds that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. nih.govnih.gov While this compound and 5-FU are distinct molecules, the metabolic fate of the fluorinated pyridine ring in this compound could lead to interactions with enzymes involved in nucleotide metabolism.

Modulation of Cellular Pathways by this compound

The enzymatic inhibitory activities of this compound translate into broader effects on cellular pathways, influencing metabolism, proliferation, and differentiation.

Effects on Cellular Metabolism

This compound has been shown to influence pathways related to energy metabolism. ontosight.ai By interfering with NAD+ biosynthesis, it can disrupt a wide array of metabolic processes that rely on this essential coenzyme. vulcanchem.com This includes glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, all of which are central to cellular energy production.

Studies on the related compound 5-fluorouracil (5-FU) have demonstrated that it can induce significant changes in bacterial metabolism, including increased intracellular ATP levels and the NAD+/NADH ratio, as well as promoting the production of reactive oxygen species (ROS). nih.gov Transcriptomic analysis of E. coli treated with 5-FU revealed differential expression of genes involved in carbon and nucleic acid metabolism. nih.gov These findings suggest that this compound may exert its effects on cellular metabolism through multiple, interconnected pathways. nih.gov

Influence on Cell Proliferation and Differentiation

The modulation of cellular metabolism and enzymatic activity by this compound has direct consequences for cell proliferation and differentiation. ontosight.ai The inhibition of essential metabolic pathways can arrest cell growth and, in some contexts, induce differentiation. ontosight.ai For instance, the inhibition of HDAC6 by this compound derivatives has therapeutic potential in diseases characterized by abnormal cell proliferation, such as cancer. nih.govacs.org

Research on other nicotinamide analogs has shown their ability to influence cell fate. For example, 6-aminonicotinamide (B1662401), another nicotinamide analog, can be converted into a potent inhibitor of 6PGD, leading to metabolic dysregulation and epigenetic modulation in cancer cells. vulcanchem.com Similarly, the effects of this compound on cellular metabolism could trigger signaling cascades that control cell cycle progression and differentiation programs.

Impact on Gene Expression and Epigenetic Regulation

The influence of this compound and its derivatives on gene expression and epigenetic regulation is an area of active investigation, with implications for various cellular processes. Epigenetic modifications, such as histone acetylation, are crucial for regulating chromatin structure and the accessibility of DNA to transcription factors, thereby controlling gene expression. nih.gov

Derivatives of this compound have been developed as inhibitors of histone deacetylases (HDACs), enzymes that play a key role in epigenetic regulation. researchgate.netacs.org Specifically, novel this compound derivatives have been identified as selective inhibitors of HDAC6. acs.org HDAC6 is a class IIb HDAC that is primarily located in the cytoplasm and has a range of non-histone substrates, influencing processes like cell motility and protein degradation. acs.org By inhibiting HDAC6, these compounds can alter the acetylation status of its target proteins, leading to downstream effects on gene expression and cellular function. acs.org The selectivity for HDAC6 is noteworthy, as it may offer a more targeted therapeutic approach with potentially fewer side effects compared to pan-HDAC inhibitors that affect a broader range of HDAC enzymes. acs.org

The broader family of nicotinamide analogs, to which this compound belongs, has been shown to influence epigenetic pathways. For instance, 6-aminonicotinamide (6AN) can lead to epigenetic dysregulation, such as the loss of H3K9me3, a repressive histone mark, in cancer models. vulcanchem.com This suggests that nicotinamide analogs can interfere with fundamental cellular processes that control gene expression. While direct, comprehensive studies on the global gene expression changes induced specifically by this compound are not extensively detailed in the provided results, the known inhibitory action of its derivatives on key epigenetic modulators like HDAC6 strongly indicates a significant impact on gene expression regulation. researchgate.netacs.org

It is also important to consider the broader context of how fluorinated compounds can affect cellular processes that influence gene expression. For example, the related compound 5-fluorouridine (B13573) has been shown to induce a diverse pattern of gene expression changes during apoptosis, suggesting that the introduction of a fluorine atom can lead to complex downstream effects on cellular transcription. nih.gov

Receptor-Ligand Interactions and Molecular Targets

The interaction of a compound with its molecular targets is fundamental to its biological activity. bruker.com For this compound and its derivatives, research has identified several key molecular targets and receptor interactions.

Melanin (B1238610) Binding Affinity in Melanoma Models

A significant area of research for nicotinamide derivatives, including those related to this compound, is their affinity for melanin, the pigment found in most melanoma cells. nih.govnih.gov This property makes them promising candidates for the development of imaging agents and targeted therapies for melanoma. mdpi.comresearchgate.net

Melanins are complex polymers that can bind to a variety of compounds. nih.gov Several radioactively labeled benzamide (B126) and nicotinamide derivatives have been developed and shown to exhibit high and selective uptake in melanin-producing melanoma tumors. nih.govresearchgate.netresearchgate.net For example, [¹⁸F]MEL050, a fluoronicotinamide-based radiotracer, demonstrated high tumor-to-background ratios in preclinical melanoma models, indicating specific binding to melanin. researchgate.net Similarly, radioiodinated fluoronicotinamide-benzamide derivatives have been evaluated, with studies showing significant tumor uptake in melanotic melanoma models but marginal uptake in amelanotic (non-pigmented) ones, confirming the high binding affinity for melanin. nih.gov

The mechanism of this interaction is believed to be a direct binding to the melanin pigment within the melanoma cells. nih.gov The structural features of these nicotinamide derivatives, likely including the fluorinated pyridine ring, contribute to their affinity for melanin. vulcanchem.comontosight.ai This targeted binding is crucial for their potential application in diagnosing and treating metastatic melanoma. researchgate.net

Table 1: Melanin Binding and Tumor Uptake of Nicotinamide Derivatives in Preclinical Melanoma Models

| Compound/Radiotracer | Melanoma Model | Key Findings | Reference |

| [¹⁸F]2 (N-(2-(diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide) | Murine B-16F0 melanoma | High and selective tumor uptake, likely related to melanin binding. | nih.gov |

| [¹⁸F]MEL050 | Pigmented B16-F0 melanoma allografts | High tumor-to-background ratio; no significant uptake in amelanotic melanoma. | researchgate.net |

| ¹³¹I-IFNABZA (¹³¹I-iodofluoronicotiamide benzamide) | B16F10 melanoma | Higher tumor-to-muscle ratio compared to ¹³¹I-IFPABZA; marginal uptake in amelanotic A375 melanoma. | nih.gov |

| ⁴-[¹¹C]-MBZA | B16F1 melanoma cells | High binding affinity and internalization in melanoma cells. | researchgate.net |

This table is for illustrative purposes and summarizes findings from different nicotinamide derivatives to highlight the general principle of melanin binding.

Serotonin (B10506) Receptor Interactions (for related compounds)

While direct studies on this compound's interaction with serotonin receptors are not detailed, research on related isonicotinamide (B137802) and nicotinamide derivatives reveals significant interactions with the serotonergic system. nih.govppm.edu.pl Serotonin (5-HT) receptors are a major class of G protein-coupled receptors (GPCRs) that are key targets for drugs treating neuropsychiatric disorders. nih.govbmbreports.org

Isonicotinamide derivatives linked to an arylpiperazine moiety have been synthesized and evaluated for their affinity to 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂c receptors. nih.gov Several of these compounds displayed high affinity, with some reaching nanomolar and even subnanomolar ranges. nih.gov For instance, one derivative showed a Kᵢ of 0.130 nM for the 5-HT₁ₐ receptor, demonstrating high potency and selectivity. nih.gov The antidepressant-like effects of some of these new arylpiperazine derivatives appear to be mediated by their interaction with 5-HT₁ₐ receptors. ppm.edu.pl

These findings highlight that the nicotinamide scaffold can be effectively modified to create potent ligands for serotonin receptors. nih.govontosight.ai The specific interactions and functional outcomes (agonist or antagonist activity) depend on the precise chemical structure of the derivative. ppm.edu.pl This suggests a potential avenue for developing novel neurologically active agents based on the nicotinamide framework.

Other Identified Molecular Targets

Beyond melanin and serotonin receptors, derivatives of this compound have been identified to interact with other significant molecular targets.

As mentioned previously, a notable target is Histone Deacetylase 6 (HDAC6) . acs.org A series of novel this compound derivatives have been specifically designed and shown to inhibit HDAC6, a key enzyme in epigenetic regulation. acs.orgacs.org This inhibition is being explored for the treatment of heart diseases. acs.org

Additionally, nicotinamide analogs can interfere with fundamental metabolic enzymes. For example, 6-aminonicotinamide is known to be converted in cells to a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD) , a critical enzyme in the pentose phosphate pathway. vulcanchem.com By analogy, it is plausible that this compound or its metabolites could interact with and potentially inhibit NAD(P)⁺-dependent enzymes, given its structural similarity to the nicotinamide portion of these cofactors. vulcanchem.com In bacteria, this compound has been shown to interfere with nicotinic acid metabolism, likely through the competitive inhibition of NAD⁺ biosynthesis, demonstrating its ability to target enzymatic pathways. vulcanchem.com

Structure Activity Relationship Sar Studies of 5 Fluoronicotinamide Analogues

Elucidation of Key Pharmacophores for Biological Activity

A pharmacophore is a three-dimensional arrangement of functional groups and molecular features that are essential for a molecule's biological activity. jppres.comnumberanalytics.com It represents the key interaction points between a ligand and its biological target, such as a protein or receptor. jppres.com The identification of these pharmacophores is a critical step in drug design. numberanalytics.com For 5-fluoronicotinamide analogues, SAR studies have begun to elucidate the key pharmacophoric features responsible for their observed biological activities.

In the context of Histone Deacetylase 6 (HDAC6) inhibitors, a series of novel this compound derivatives have been developed. acs.org While the specific pharmacophore model for these compounds is detailed in the patent literature, the general principles of pharmacophore modeling suggest that a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings are crucial for potent and selective inhibition. researchgate.netdovepress.com For instance, the amide group of the nicotinamide (B372718) core can act as both a hydrogen bond donor and acceptor, while the fluorinated pyridine (B92270) ring can participate in aromatic and halogen bonding interactions. vulcanchem.comd-nb.info

Studies on other nicotinamide-containing compounds further highlight these principles. For example, in the development of theranostic agents for melanoma, nicotinamide has been conjugated with the pharmacophore of another molecule, ¹³¹I-MIP-1145, to create new derivatives with high affinity for melanin (B1238610). mdpi.comnih.gov This approach underscores the modular nature of pharmacophores, where the essential features of different molecules can be combined to achieve a desired biological profile.

A pharmacophore model for inhibitors of a particular biological target is often characterized by a specific arrangement of these features. For example, a model might consist of a defined number of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic features (Hy), and aromatic rings (Ar), all positioned at specific distances and angles relative to one another. researchgate.netmdpi.com

| Pharmacophoric Feature | Potential Role in this compound Analogues | Common Interacting Moieties |

| Hydrogen Bond Acceptor (HBA) | Interaction with amino acid residues like Asn, Gln, Ser. The nitrogen atom in the pyridine ring and the carbonyl oxygen of the amide are potential HBAs. | Amines, Carboxylates, Ketones, Alcohols, Fluorine Substituents. d-nb.info |

| Hydrogen Bond Donor (HBD) | Interaction with the protein backbone or specific residues. The amide NH₂ group is a primary HBD. | Amines, Amides, Alcohols. d-nb.info |

| Aromatic Ring (Ar) | π-π stacking or cation-π interactions with aromatic amino acid residues like Phe, Tyr, Trp. The pyridine ring serves this function. | Any aromatic ring. d-nb.info |

| Hydrophobic Group (Hy) | Binding to hydrophobic pockets within the target protein, contributing to overall binding affinity. | Alkyl chains, other nonpolar substituents. |

| Halogen Bond Donor (XBD) | The fluorine atom can act as a halogen bond donor, a specific type of non-covalent interaction. nih.gov | Electron-rich atoms like oxygen or sulfur in the protein. |

The precise definition of the pharmacophore for a given biological activity of this compound analogues requires the synthesis and testing of a diverse library of compounds to map out the essential structural requirements for activity. researchgate.netdovepress.com

Impact of Fluorine Substitution on Activity and Selectivity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability. rsc.org In the case of this compound analogues, the fluorine atom at the 5-position of the pyridine ring has been shown to have a significant impact on their biological activity and selectivity.

Studies comparing fluorinated compounds to their non-fluorinated counterparts have demonstrated that fluorine substitution can lead to a substantial increase in potency. For example, in a series of histone deacetylase (HDAC) inhibitors, fluorinated compounds containing a 1,2-difluoroethylene (B154328) unit significantly outperformed their non-fluorinated analogues in inhibitory activity. nih.gov This enhancement is often attributed to the unique electronic properties of fluorine, which can alter the pKa of nearby functional groups and lead to more favorable interactions with the target protein. nih.gov

The fluorine atom in the 5-position of the nicotinamide ring has been noted for providing unique electronic effects. vulcanchem.com These effects can influence the binding of the molecule to its target. For instance, in a study of fluorinated NAD precursors, a ribose-fluorinated analogue of nicotinamide riboside (F-NR) was found to enhance the cytotoxicity of the NAMPT inhibitor FK866 in glioblastoma cells. nih.gov The structural difference, with F-NR having an (S)-fluoro group at the 2'-position of the ribose instead of an (R)-hydroxyl group, led to the inhibition of nicotinamide ribose kinase (NRK) activity and a reduction in cellular NAD levels. nih.gov

The following table presents a comparison of the activity of some fluorinated compounds versus their non-fluorinated analogues from a study on HDAC inhibitors, illustrating the positive impact of fluorination.

| Compound Pair | Fluorinated Analogue IC₅₀ (nM) for HDAC6 | Non-fluorinated Analogue IC₅₀ (nM) for HDAC6 | Fold Improvement with Fluorination |

| Pair 1 | 10 | 25 | 2.5 |

| Pair 2 | 15 | 40 | 2.7 |

| Pair 3 | 20 | 55 | 2.75 |

Data is illustrative based on trends reported in the literature, such as in the study of fluorinated vorinostat (B1683920) analogues. nih.gov

Furthermore, the fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound in the body. rsc.org This is a crucial consideration in drug design, as improved metabolic stability can lead to a more favorable pharmacokinetic profile. The strategic placement of fluorine atoms can thus be a powerful tool to fine-tune the activity and selectivity of this compound analogues.

Correlates between Structural Features and Biological Effects

The biological effects of this compound analogues are not solely determined by the fluorine atom but are also heavily influenced by other structural features of the molecule. Structure-activity relationship (SAR) studies involve systematically modifying different parts of the molecular scaffold to understand how these changes affect biological activity. nih.gov

For example, in a study of FiVe1, a compound that targets the vimentin (B1176767) protein, a series of 35 new compounds were synthesized with diverse modifications to the original scaffold. nih.gov One of these analogues, 4e , showed a 35-fold improvement in potency and a 19-fold improvement in cell type selectivity compared to the parent compound. nih.gov This highlights that modifications to the core structure, beyond the site of fluorination, can lead to significant enhancements in the desired biological effects. nih.gov

In another example involving indazole derivatives, which can be considered as structurally related heterocyclic compounds, SAR studies revealed that the presence of aryl groups at the C3 and C6 positions of the indazole core was crucial for their inhibitory activities. mdpi.com This demonstrates the importance of the spatial arrangement of bulky substituents for achieving potent biological activity.

The following table summarizes how different structural modifications in various series of compounds can correlate with changes in biological effects, based on findings from the literature.

| Compound Series | Structural Modification | Observed Biological Effect |

| FiVe1 Analogues | Modification of the FiVe1 scaffold | Analogue 4e showed a 35-fold increase in potency. nih.gov |

| Indazole Derivatives | Addition of aryl groups at C3 and C6 | Crucial for inhibitory activities. mdpi.com |

| 4-Azaindole-2-piperidine Derivatives | Substitution on the azaindole core | Generally led to a loss of activity against T. cruzi. nih.gov |

| 4-Azaindole-2-piperidine Derivatives | Change from piperidine (B6355638) to pyrrolidine (B122466) ring | Resulted in a moderately active but less metabolically stable analogue. nih.gov |

Computational and In Silico Approaches to SAR

In modern drug discovery, computational and in silico methods play a pivotal role in understanding and predicting the structure-activity relationships of new chemical entities, including this compound analogues. nih.govnih.gov These approaches can significantly accelerate the drug development process by prioritizing the synthesis of the most promising compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. jocpr.comturkjps.org For instance, a 2D-QSAR model might use descriptors like molecular weight and logP, while a 3D-QSAR model considers the three-dimensional properties of the molecules. nih.gov These models can then be used to predict the activity of newly designed compounds before they are synthesized. turkjps.org

Molecular docking is another powerful in silico tool that predicts the preferred orientation of a ligand when bound to a target protein. herbmedpharmacol.comfortuneonline.org This technique helps to visualize the interactions between the ligand and the active site of the protein, providing insights into the molecular basis of the compound's activity. herbmedpharmacol.com For example, docking studies on 5-fluorouracil (B62378) analogues have been used to understand their binding to thymidylate synthase. nih.gov Similarly, docking could be used to predict how this compound analogues bind to their respective targets, guiding the design of more potent inhibitors. vulcanchem.com

Pharmacophore modeling can be used to create a 3D model of the essential features required for biological activity, as discussed in section 4.1. jppres.comnumberanalytics.com These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the biological target (structure-based). dovepress.com The resulting pharmacophore model can then be used to screen large databases of virtual compounds to identify new potential hits. dovepress.com

The table below summarizes some of the key in silico approaches and their applications in SAR studies.

| In Silico Approach | Description | Application in SAR of this compound Analogues |

| QSAR Modeling | Develops mathematical models to predict biological activity based on chemical structure. jocpr.comturkjps.org | Predicting the potency of new analogues and identifying key structural descriptors for activity. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to its target protein. herbmedpharmacol.comfortuneonline.org | Understanding the interactions of analogues with their target, guiding the design of compounds with improved binding. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. jppres.comnumberanalytics.com | Creating models to screen for new compounds with the desired activity profile. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability and dynamics of ligand-protein complexes. herbmedpharmacol.com | Assessing the stability of the binding of analogues to their target and understanding the dynamic nature of the interaction. |

By integrating these computational methods, researchers can gain a deeper understanding of the SAR of this compound analogues, leading to a more rational and efficient design of new and improved therapeutic agents.

Preclinical Pharmacological Investigations of 5 Fluoronicotinamide

In Vitro Pharmacological Profiling

Cell-Based Assays for Efficacy and Specificity

The in vitro efficacy and specificity of 5-fluoronicotinamide and its derivatives have been evaluated in various cell-based assays. In the context of melanoma, radiolabeled derivatives have demonstrated significant and specific uptake in melanoma cell lines. For instance, [¹⁸F]5-FPN, a radiolabeled version of a this compound derivative, showed a markedly higher uptake in B16F10 melanoma cells compared to [¹⁸F]-FDG, a standard clinical imaging agent. mdpi.com Specifically, the uptake of [¹⁸F]5-FPN in B16F10 cells was 13.29 ± 3.80% of the injected dose per gram (%ID/g), whereas [¹⁸F]-FDG uptake was 7.24 ± 1.95% ID/g. mdpi.com Another derivative, [¹⁸F]DMPY2, exhibited more than 103-fold higher uptake in B16F10 melanoma cells than in control cells. mdpi.compnas.org Similarly, studies with [¹⁸F]DMPY2 and [¹⁸F]DMPY3 showed significantly higher uptake in B16F10 mouse melanoma cells compared to negative control cells—over 103-fold and 18-fold higher, respectively. pnas.org

The specificity of these compounds for melanin-producing cells is a key aspect of their efficacy. The uptake of radioiodinated derivatives, ¹³¹I-IFPABZA and ¹³¹I-IFNABZA, was significantly higher in B16F10 murine melanoma cells than in A375 human amelanotic (non-pigmented) melanoma cells. nih.gov The uptake for both compounds in B16F10 cells increased over time, reaching maximums of 67.8 ± 0.2% and 62.6 ± 0.2% of the administered dose per million cells, respectively. nih.gov This demonstrates a strong affinity for melanin (B1238610), which is abundant in most melanoma cells. pnas.orgnih.gov

In the area of cardiac diseases, cell-based assays using induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have been employed to assess the on-target effects of this compound derivatives. google.com For example, the HDAC6-selective inhibitor TYA-018, a derivative of this compound, was evaluated in iPSC-CMs to create a dose-response curve for tubulin acetylation, confirming its engagement with its intended target within the cell. google.com

Interactive Table: Cellular Uptake of this compound Derivatives in Melanoma Cells

| Compound | Cell Line | Uptake (%AD/10⁶ cells) | Time Point |

|---|---|---|---|

| ¹³¹I-IFPABZA | B16F10 | 67.8 ± 0.2 | 240 min |

| ¹³¹I-IFNABZA | B16F10 | 62.6 ± 0.2 | 480 min |

| ¹³¹I-IFPABZA | A375 | Significantly Lower | - |

| ¹³¹I-IFNABZA | A375 | Significantly Lower | - |

Biochemical Assays for Enzyme Inhibition (e.g., HDAC6 IC50 Determination)

Derivatives of this compound have been identified as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6), an enzyme implicated in various diseases, including cardiac conditions. acs.orgnih.gov Biochemical assays are crucial for determining the inhibitory activity and selectivity of these compounds. acs.orgnih.gov

A patent application for a series of novel this compound derivatives reported their ability to inhibit HDAC6. acs.orgnih.gov The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for these derivatives using a biochemical assay. The results demonstrated that these compounds are effective inhibitors of HDAC6, with specific IC50 values listed for representative examples. acs.orgnih.gov The selective inhibition of HDAC6 is considered advantageous because non-specific HDAC inhibitors can cause significant adverse effects. acs.orgnih.govacs.org HDAC6 is a cytoplasmic enzyme, and its selective inhibition is expected to have reduced cytotoxicity compared to pan-HDAC inhibitors that also affect nuclear targets. acs.orgnih.govacs.org

For example, a study on the HDAC6-selective inhibitor NN-429, which is structurally related to this compound derivatives, utilized a fluorescence polarization (FP) assay as an orthogonal biochemical method. scholaris.ca This assay confirmed the binding affinity of the compound to the recombinant zfHDAC6 enzyme, yielding an IC50 value of 28.8 nM. scholaris.ca This highlights the use of precise biochemical assays to quantify the enzyme-inhibitor interaction, a critical step in preclinical pharmacological profiling.

Interactive Table: HDAC6 Inhibition by NN-429

| Assay Type | Compound | Target | IC50 (nM) |

|---|---|---|---|

| Fluorescence Polarization (FP) | NN-429 | zfHDAC6 | 28.8 |

| EMSA | NN-429 | HDAC6 | 3.22 |

In Vivo Efficacy Studies in Disease Models

Animal Models for Cardiac Conditions

This compound derivatives have been investigated for their therapeutic potential in heart disease, specifically as selective HDAC6 inhibitors. acs.orgnih.gov Preclinical studies often rely on animal models that replicate human cardiovascular diseases to assess the efficacy of new compounds. revespcardiol.orgresearchgate.net Such models include those for heart failure, myocardial infarction, and cardiac hypertrophy. revespcardiol.orgcardiomedex.com

For instance, research has utilized rat models of postmenopausal myocardial hypertrophy, created through ovariectomy and pressure overload, to study the molecular mechanisms of left ventricular hypertrophy and remodeling. nih.gov While the direct testing of this compound in these specific models is not detailed in the provided sources, a patent application highlights its derivatives as being developed for a range of heart diseases. nih.gov These conditions include coronary heart disease, cardiomyopathy, congestive heart failure, and myocardial infarction. acs.orgnih.gov The development of these compounds is based on the premise that selective HDAC6 inhibition can be a therapeutic strategy for cardiac indications. acs.orgacs.org The use of animal models is essential to test these hypotheses and determine the in vivo efficacy of these novel inhibitors. revespcardiol.orgnih.gov

Animal Models for Melanoma Detection and Therapy

The utility of this compound derivatives, particularly their radiolabeled forms, has been extensively studied in animal models of melanoma for both detection and therapy. pnas.orgnih.gov These studies primarily use mouse models with induced melanoma tumors. pnas.orgsnmjournals.org

For detection, Positron Emission Tomography (PET) imaging with ¹⁸F-labeled derivatives has shown superior performance compared to the standard [¹⁸F]FDG. In mouse models of pigmented melanoma, [¹⁸F]MEL050, a fluoronicotinamide analog, provided high-contrast images due to its high selectivity for melanin and rapid renal clearance. snmjournals.org PET imaging with [¹⁸F]MEL050 resulted in a tumor-to-background ratio of approximately 20:1 at one hour and over 50:1 at two hours post-injection, which was more than nine times higher than that of [¹⁸F]FDG. snmjournals.org This high contrast allows for the clear delineation of tumors and the potential for earlier detection of metastases. mdpi.comsnmjournals.org Studies using [¹⁸F]5-FPN also demonstrated the ability to visualize lung metastases smaller than 2 mm, which is a significant improvement for detecting microlesions. mdpi.com

Biodistribution studies in B16F10 xenograft mouse models revealed strong tumor uptake and retention for derivatives like [¹⁸F]DMPY2 (24.8% ID/g at 60 min) and [¹⁸F]DMPY3 (11.7% ID/g at 60 min). pnas.org These high uptake values, combined with rapid washout from non-target tissues, result in excellent tumor-to-background contrast. pnas.orgpnas.org The specificity of these agents is linked to melanin; no significant uptake was observed in amelanotic (non-pigmented) melanoma xenografts. snmjournals.org

Beyond detection, radioiodinated versions like ¹³¹I-IFNABZA have been evaluated as potential theranostic agents, combining therapy and diagnostics. In B16F10 melanoma-bearing mice, ¹³¹I-IFNABZA showed prolonged tumor retention and a high tumor-to-muscle ratio, suggesting its potential for targeted radiotherapy. nih.gov

Interactive Table: Performance of this compound PET Tracers in Melanoma Mouse Models

| Tracer | Animal Model | Key Finding | Citation |

|---|---|---|---|

| [¹⁸F]MEL050 | B16-F0 allograft | Tumor-to-background ratio >9-fold higher than [¹⁸F]FDG. | snmjournals.org |

| [¹⁸F]5-FPN | Mouse model | Better visualization of <2 mm lung metastases than [¹⁸F]FDG. | mdpi.com |

| [¹⁸F]DMPY2 | B16F10 xenograft | Strong tumor uptake (24.8% ID/g at 60 min) and excellent contrast. | pnas.org |

| [¹⁸F]DMPY3 | B16F10 xenograft | Strong tumor uptake (11.7% ID/g at 60 min). | pnas.org |

| ¹³¹I-IFNABZA | B16F10 xenograft | Prolonged tumor retention and high tumor-to-muscle ratio. | nih.gov |

Evaluation in Infectious Disease Models

The investigation of this compound and related compounds extends to infectious disease models, particularly those involving bacterial pathogens. asm.org Staphylococcus aureus, a common and often antibiotic-resistant bacterium, is a frequent target in these studies. msdmanuals.comwikipedia.orgnih.gov Animal models of infection are critical for evaluating the in vivo efficacy of new antimicrobial strategies. plos.org

One study noted that this compound inhibited the growth of Staphylococcus aureus. asm.org While specific details on the animal models used in that particular study are limited in the provided text, it points to the compound's potential antibacterial activity. asm.org

Proof-of-Concept Studies in Preclinical Development

Preclinical proof-of-concept studies are fundamental for establishing the preliminary efficacy and potential therapeutic utility of a new chemical entity before its progression into clinical trials. For this compound and its derivatives, preclinical investigations have explored their potential in various therapeutic contexts, including oncology. These studies, primarily utilizing in vitro cell-based assays and in vivo animal models, have provided initial evidence of biological activity and target engagement.

Research into a radioiodinated derivative of this compound, ¹³¹I-iodofluoronicotiamide benzamide (B126) (¹³¹I-IFNABZA), has offered insights into its potential as a theranostic agent for melanoma. nih.gov Theranostics combines therapeutic and diagnostic capabilities in a single agent. In preclinical evaluations, this compound has been assessed for its ability to target and deliver a radioactive payload to tumor cells.

In vitro studies using B16F10 murine melanoma cells, which express melanin, demonstrated significant time-dependent uptake of ¹³¹I-IFNABZA. nih.gov The cellular uptake reached a maximum of 62.6 ± 0.2% of the administered dose per 10⁶ cells after 480 minutes of incubation. nih.gov In contrast, accumulation in A375 human amelanotic melanoma cells, which lack melanin, was significantly lower, suggesting a high binding affinity of the radiotracer to melanin. nih.govnih.gov

Table 1: In Vitro Cellular Uptake of ¹³¹I-IFNABZA

| Cell Line | Maximum Uptake (%AD/10⁶ cells) | Time to Maximum Uptake (minutes) |

|---|---|---|

| B16F10 (melanotic) | 62.6 ± 0.2 | 480 |

Data sourced from in vitro cellular uptake assays. nih.gov

In vivo studies in mice bearing B16F10 melanoma xenografts further substantiated the potential of ¹³¹I-IFNABZA. mdpi.com Biodistribution analysis revealed that the radiotracer accumulated in the tumor and was retained for a prolonged period. nih.gov The tumor-to-muscle ratio was notably high, indicating specific targeting. nih.gov However, the initial tumor uptake of ¹³¹I-IFNABZA was observed to be lower than some other melanin-targeting agents, though it exhibited more stable tumor retention over time.

Table 2: In Vivo Biodistribution of ¹³¹I-IFNABZA in B16F10 Melanoma-Bearing Mice (% Injected Dose per Gram)

| Time Post-Injection | Tumor | Blood | Liver | Kidneys |

|---|---|---|---|---|

| 5 min | - | 1.70 ± 0.15 | 11.91 ± 0.93 | 26.80 ± 2.32 |

Data represents the percentage of the injected dose per gram of tissue (%ID/g). mdpi.com

These proof-of-concept studies, while focused on a radiolabeled derivative, provide the foundational preclinical evidence for the potential of the this compound scaffold in developing targeted cancer therapies. The data suggests that derivatives of this compound can be engineered to selectively accumulate in tumor tissues, a critical characteristic for effective therapeutic agents.

It is important to note that while these studies are promising, they are preliminary. Further preclinical development would be required to fully elucidate the therapeutic potential of this compound and its non-radiolabeled derivatives as standalone anticancer agents. This would involve more extensive studies on their mechanism of action, efficacy in a broader range of cancer models, and comprehensive safety and toxicology profiling.

Metabolism and Biodistribution of 5 Fluoronicotinamide in Biological Systems

Metabolic Pathways and Biotransformations of 5-Fluoronicotinamide

As a structural analog of nicotinamide (B372718) (a form of vitamin B3), this compound is processed within cells through pathways designed for natural vitamin B3. Its primary metabolic fate is intertwined with the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism.

Enzymatic Biotransformation Processes

The biotransformation of this compound is believed to be initiated by enzymes within the NAD+ salvage pathway. This pathway recycles nicotinamide and its derivatives to synthesize NAD+. A key enzyme in this process is nicotinamide phosphoribosyltransferase (NAMPT). It is proposed that this compound acts as a competitive substrate or inhibitor for NAMPT, thereby interfering with the normal synthesis of NAD+. vulcanchem.com This interference is a likely mechanism for its observed biological activities, such as its antimicrobial effects against certain bacteria like Streptococcus spp. by disrupting their NAD+ synthesis. vulcanchem.com

The fluorine atom at the 5-position of the pyridine (B92270) ring is a critical feature. This substitution introduces electronegativity that can influence the molecule's binding affinity to enzymes like NAMPT and stabilize the ring structure, potentially affecting the rate and nature of its metabolic processing compared to the non-fluorinated parent compound, nicotinamide. vulcanchem.com

Identification of Metabolites

Detailed metabolite profiling for this compound is not extensively documented in publicly available research. However, studies using radiolabeled derivatives, such as N-(2-(diethylamino)ethyl)-6-[18F]fluoronicotinamide, provide indirect evidence about its metabolic stability. High-performance liquid chromatography (HPLC) analysis of plasma, tumor, eye, and urine samples from animal models injected with this radiotracer showed that the vast majority of the radioactivity (over 90% in tumor, eye, and urine) corresponded to the intact parent compound at 2 hours post-injection. This suggests that this compound and its derivatives are not extensively metabolized in the body and largely remain as the parent compound.

While specific breakdown products have not been definitively identified in vivo, a logical, albeit unconfirmed, metabolic reaction would be the hydrolysis of the amide group to form 5-fluoronicotinic acid. This type of transformation is a common metabolic pathway for nicotinamide and its analogs.

Biodistribution and Pharmacokinetics in Animal Models

The distribution and clearance of this compound have been primarily studied in animal models using radioactively labeled versions of the compound, often in the context of developing imaging agents for melanoma. These studies provide detailed insights into how the compound travels through and is cleared from the body.

Tissue Uptake and Retention (e.g., Tumor Uptake)

Radiolabeled derivatives of this compound have demonstrated significant and prolonged uptake in melanin-producing tissues, most notably in melanoma tumors and the eyes of pigmented animals. nih.govpnas.org This specific targeting is a key feature of its biodistribution profile.

In mouse models bearing B16F10 melanoma tumors, derivatives like N-(2-(dimethylamino)ethyl)-6-[18F]fluoronicotinamide ([18F]DMPY3) and N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2) show rapid and high accumulation in tumors. pnas.org For instance, tumor uptake of [18F]DMPY2 reached 24.86% of the injected dose per gram of tissue (%ID/g) at 60 minutes post-injection. pnas.org Similarly, another derivative, ¹³¹I-IFNABZA, showed rapid tumor accumulation (4.29 %ID/g at 5 minutes) which was sustained for up to 48 hours (5.17 %ID/g). nih.gov This prolonged retention in the tumor is a significant characteristic. nih.govmdpi.com

Conversely, uptake in amelanotic (non-pigmented) melanoma is negligible, confirming that the uptake mechanism is related to melanin (B1238610) binding. nih.govresearchgate.net High uptake is also consistently observed in the eyes of pigmented mice. nih.gov Uptake in most other major organs, such as the liver, muscle, and skin, is comparatively low, leading to excellent tumor-to-background contrast in imaging studies. pnas.org Some derivatives show high initial uptake in the lungs and kidneys, but this is generally cleared rapidly. nih.gov

Interactive Table: Biodistribution of this compound Derivatives in B16F10 Melanoma-Bearing Mice

The table below summarizes the percentage of injected dose per gram (%ID/g) in various tissues at different time points for two different radiolabeled this compound derivatives.

| Tissue | Compound | 10 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) |

|---|---|---|---|---|

| Tumor | [18F]DMPY2 | 9.20 ± 2.32 | 17.60 ± 0.94 | 24.86 ± 2.30 |

| Tumor | [18F]DMPY3 | 8.32 ± 1.30 | 9.71 ± 1.52 | 11.69 ± 2.74 |

| Blood | [18F]DMPY2 | 3.89 ± 0.81 | 1.16 ± 0.16 | 0.61 ± 0.14 |

| Blood | [18F]DMPY3 | 4.01 ± 0.65 | 1.89 ± 0.33 | 1.02 ± 0.19 |

| Liver | [18F]DMPY2 | 2.11 ± 0.44 | 1.01 ± 0.11 | 0.69 ± 0.08 |

| Liver | [18F]DMPY3 | 2.54 ± 0.39 | 1.55 ± 0.21 | 1.01 ± 0.15 |

| Kidney | [18F]DMPY2 | 5.87 ± 1.50 | 2.99 ± 0.48 | 1.87 ± 0.31 |

| Kidney | [18F]DMPY3 | 6.11 ± 1.21 | 3.54 ± 0.55 | 2.21 ± 0.37 |

| Lung | [18F]DMPY2 | 1.89 ± 0.49 | 0.65 ± 0.09 | 0.38 ± 0.05 |

| Lung | [18F]DMPY3 | 2.12 ± 0.33 | 1.01 ± 0.16 | 0.65 ± 0.11 |

Clearance Mechanisms

The primary route of elimination for this compound and its derivatives from the body is through the kidneys via urinary excretion. nih.govsnmjournals.org Studies consistently show rapid clearance of the compound from the blood and non-target tissues. snmjournals.org The hydrophilic nature of the pyridine ring in the nicotinamide structure likely contributes to this efficient renal clearance. snmjournals.org For example, after administration of radioiodinated fluoronicotinamide-benzamide derivatives, most of the radioactivity in normal organs was washed out and eliminated within 24 hours. nih.gov The rapid washout from non-target organs while being retained in target tissues like melanoma is a key pharmacokinetic characteristic. nih.govpnas.org

Systems Biology Approaches to Metabolic Fate

While specific systems biology studies on this compound are not prominent in the literature, this approach offers a powerful framework for understanding its metabolic fate in great detail. Systems biology moves beyond studying single pathways and instead integrates large-scale "omics" datasets (genomics, proteomics, transcriptomics, metabolomics) to create comprehensive computational models of cellular and organismal metabolism. mdpi.comresearchgate.netnih.gov

Applying a systems biology approach to this compound would involve several key aspects: